6-chloro-9-ethyl-9H-purine

Overview

Description

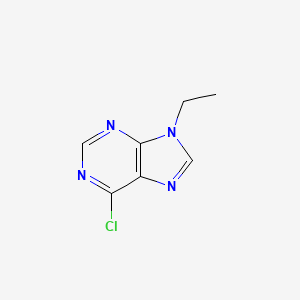

6-chloro-9-ethyl-9H-purine is a chemical compound belonging to the purine family, characterized by the presence of a chlorine atom at the 6th position and an ethyl group at the 9th position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-9-ethyl-9H-purine typically involves the chlorination of 9-ethylpurine. One common method is the reaction of 9-ethylpurine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a chlorine atom at the 6th position of the purine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at C6

The chlorine atom at C6 undergoes nucleophilic displacement with amines, alcohols, and thiols under controlled conditions. This reactivity is central to modifying the purine scaffold for pharmaceutical applications.

Example Reaction:

Reaction with cyclohexylamine in butanol at 120°C yields 7-(tert-butyl)-N-cyclohexyl-7H-purin-6-amine (19 ) with 76% efficiency .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Cyclohexylamine | Butanol, DIPEA, 120°C, 15 h | 7-(tert-Butyl)-N-cyclohexyl-7H-purin-6-amine | 76% |

This substitution is facilitated by the electron-withdrawing effect of the purine ring, enhancing the electrophilicity of C6 .

Suzuki–Miyaura Cross-Coupling

The C6 chlorine participates in palladium-catalyzed cross-coupling reactions with boronic acids, enabling aryl or heteroaryl group introduction.

Example Reaction:

Reaction with 3-(2-pyridinyl)phenylboronic acid pinacol ester under Pd(PPh₃)₄/K₂CO₃ catalysis forms pyridine-functionalized purine derivatives (e.g., 2c ) .

| Catalyst | Substrate | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄/K₂CO₃ | 3-(2-Pyridinyl)phenylboronic acid | Pyridine-functionalized purine (2c ) | 52% |

Regioselectivity is influenced by the steric and electronic effects of the ethyl group at N9 .

Alkylation at N7 Position

Despite the N9 ethyl group, direct alkylation at N7 is achievable under kinetic control using bulky alkyl halides and Lewis acids like SnCl₄.

Example Reaction:

Treatment with tert-butyl bromide and SnCl₄ in acetonitrile at 80°C produces 7-(tert-butyl)-6-chloro-9-ethyl-9H-purine (2 ), though this isomer is less stable than the N9 counterpart .

| Alkylating Agent | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| tert-Butyl bromide | SnCl₄ | ACN, 80°C, 5 h | 7-(tert-Butyl)-6-chloro-9-ethyl-9H-purine | 39% |

The N7-alkylated product undergoes acid-catalyzed isomerization to the thermodynamically stable N9 isomer .

Coordination Chemistry in Metal Complexes

The purine skeleton acts as a ligand in platinum pincer complexes, coordinating through N1 or N7. Regioselectivity depends on reaction thermodynamics:

-

N7 coordination dominates in square-planar Pt(II) complexes (e.g., 3a–c ), forming [6.5]-Pt{κ³-N7,C,N’-[L]}Cl structures .

-

N1 coordination is kinetically accessible but converts to N7 under reflux .

Key Data:

Stability and Degradation Pathways

-

Acid Sensitivity: N7-alkylated derivatives decompose in HCl or HCOOH to regenerate 6-chloropurine .

-

Thermal Stability: Prolonged heating (>200°C) in acetic acid leads to decomposition .

Functionalization at C2 and C8

While C6 is the primary reactive site, C2 and C8 can be modified under specific conditions:

Scientific Research Applications

Chemistry

6-Chloro-9-ethyl-9H-purine serves as a crucial intermediate in the synthesis of various purine derivatives and nucleoside analogs. It is utilized in:

- Synthesis of Antimetabolites : The compound has been investigated for its role in synthesizing antimetabolites that can inhibit cell proliferation, particularly in cancer research .

- Development of Nucleoside Analogues : It is used to create nucleoside analogues that can mimic natural nucleosides, potentially leading to new therapeutic agents.

Biology

In biological research, this compound is employed in studies related to:

- Nucleic Acid Chemistry : It aids in understanding enzyme interactions and nucleic acid structures.

- Cancer Research : Various derivatives of this compound have been screened for their efficacy against tumor cells, demonstrating significant antiproliferative effects.

Medicine

Its medicinal applications include:

- Antitumor Activity : Research has shown that this compound exhibits antitumor properties, making it a candidate for further development in cancer therapies .

- Pharmaceutical Synthesis : It is utilized as an intermediate in the production of several pharmaceutical compounds, enhancing the synthesis pathways for drugs targeting various diseases.

Industry

In industrial applications, this compound is used in:

- Pharmaceutical Production : It is integral to the synthesis of drugs and agrochemicals, leveraging its chemical properties to create effective compounds.

Case Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of several 9-ethylpurine derivatives, including this compound, against the MCF-7 adenocarcinoma cell line. Results indicated that specific derivatives exhibited significant inhibition of cell growth, suggesting potential therapeutic applications in oncology .

Case Study 2: Synthesis of Novel Compounds

In another study, researchers synthesized a series of amino and thiotetrazole purine derivatives using this compound as a precursor. These compounds were screened for antibacterial and antifungal activities, showing promising results against various pathogens.

Data Table: Comparison of Purine Derivatives

| Compound Name | Unique Features | Application Area |

|---|---|---|

| 6-Chloro-9-methylpurine | Methyl group instead of ethyl; antiviral research | Antiviral Agents |

| 2-Amino-6-chloropurine | Contains an amino group at position 2 | Biological Studies |

| 6-Chloropurine | Lacks ethyl substitution; precursor for many derivatives | Drug Development |

| 2-Chloroadenine | Contains additional functional groups | Nucleic Acid Research |

Mechanism of Action

The mechanism of action of 6-chloro-9-ethyl-9H-purine involves its interaction with cellular enzymes and nucleic acids. It can inhibit the synthesis of nucleotides by acting as a substrate analog, thereby interfering with DNA and RNA synthesis.

Comparison with Similar Compounds

6-Chloropurine: Similar in structure but lacks the ethyl group at the 9th position.

6-Chloro-9-phenethylpurine: Contains a phenethyl group instead of an ethyl group at the 9th position.

6-Chloro-9-phenylpurine: Has a phenyl group at the 9th position.

Uniqueness: 6-chloro-9-ethyl-9H-purine is unique due to the presence of the ethyl group at the 9th position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with enzymes and nucleic acids compared to other similar compounds.

Biological Activity

Overview

6-Chloro-9-ethyl-9H-purine (CAS No. 5462-86-2) is a purine derivative characterized by a chlorine atom at the 6th position and an ethyl group at the 9th position of the purine ring. This compound has garnered attention due to its diverse biological activities, particularly its potential as an antitumor agent and its applications in medicinal chemistry.

This compound functions primarily as an intermediate in the synthesis of various purine derivatives, including 9-alkylpurines and 6-mercaptopurine. The presence of the chlorine atom allows for nucleophilic substitution reactions, which can lead to the formation of biologically active compounds. Its mode of action involves interactions with nucleic acids and enzymes, contributing to its antitumor properties.

Biological Activities

Antitumor Properties : Research indicates that this compound exhibits significant antitumor activity. It has been shown to inhibit the proliferation of various cancer cell lines, including glioma and breast cancer cells. The compound's mechanism may involve inducing apoptosis in cancer cells, as evidenced by studies demonstrating increased cleavage of PARP and CASP3 proteins in treated cells .

Antiviral Potential : In addition to its antitumor effects, this compound has been investigated for potential antiviral activity. A study proposed its use as a building block for synthesizing novel antiviral agents, suggesting that derivatives of this compound could exhibit enhanced biological activity against viral infections .

Case Studies and Experimental Data

-

Antitumor Efficacy :

- Cell Lines Tested : Various studies have evaluated the effects of this compound on different cancer cell lines, including U87MG (glioma) and MCF-7 (breast cancer).

- IC50 Values : The compound demonstrated IC50 values ranging from 0.029 µM to 0.250 µM against these cell lines, indicating potent antiproliferative effects compared to standard chemotherapy agents like doxorubicin .

-

Mechanistic Insights :

- Apoptosis Induction : Treatment with this compound resulted in a dose-dependent increase in apoptosis markers in glioma cells, suggesting a robust mechanism for tumor suppression .

- Gene Expression Modulation : Gene expression profiling revealed that treatment with this compound altered the expression of numerous genes involved in cell cycle regulation and apoptosis pathways .

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-Chloropurine | Lacks ethyl group at the 9th position | Moderate antitumor activity |

| 6-Chloro-9-methylpurine | Methyl group instead of ethyl | Lower efficacy than ethyl variant |

| 6-Chloro-9-benzylpurine | Benzyl group at the 9th position | Enhanced interaction with enzymes |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-9-ethyl-9H-purine, and how can reaction conditions be optimized?

- Methodology :

- Lithiation strategy : Use lithium diisopropylamide (LDA) under inert atmosphere (-78 °C, dry THF) to deprotonate this compound for functionalization. Ensure rigorous exclusion of moisture to prevent side reactions .

- Alternative alkylation : React 6-chloropurine with ethyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions. Monitor reaction progress via TLC or HPLC to optimize yield .

- Key parameters : Temperature control, solvent purity, and inert gas protection are critical for reproducibility.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical techniques :

- X-ray crystallography : Refine crystal structures using SHELXL for high-resolution data, ensuring proper hydrogen bonding and packing arrangements are resolved .

- Spectroscopy : Confirm molecular identity via / NMR (e.g., ethyl group protons at δ ~1.3–1.5 ppm) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers address low yields in the alkylation of 6-chloropurine to form this compound?

- Troubleshooting :

- By-product analysis : Use LC-MS to identify competing pathways, such as N7-alkylation or hydrolysis of the chloro substituent. Adjust solvent polarity (e.g., switch from THF to DMF) to favor N9-alkylation .

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to improve regioselectivity and reduce side products .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Experimental design :

- Kinetic studies : Monitor Cl⁻ displacement rates with nucleophiles (e.g., amines, thiols) using UV-Vis spectroscopy. Correlate electronic effects (Hammett plots) with substituent effects on the purine ring .

- Isotopic labeling : Use -labeled ethyl groups to track bond cleavage/formation via -NMR .

Q. How should researchers resolve contradictions in spectral data for this compound derivatives?

- Data validation framework :

- Multi-technique approach : Cross-reference NMR, X-ray, and HRMS data to confirm structural assignments. For example, conflicting NOE signals may indicate rotational isomerism in solution .

- Literature benchmarking : Compare melting points, values, and spectroscopic profiles with published analogs (e.g., 6-chloro-8-ethylpurine in ).

- Error sources : Assess sample purity via HPLC (>95%) and rule out solvent artifacts (e.g., residual DMSO-d6 peaks in NMR) .

Properties

IUPAC Name |

6-chloro-9-ethylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKHRCGNQFWRFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280250 | |

| Record name | 6-Chloro-9-ethylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5462-86-2 | |

| Record name | 6-Chloro-9-ethylpurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-9-ethylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.